molecular formula C14H20ClN3O B4729382 N-(4-chlorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide

N-(4-chlorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide

Cat. No.: B4729382
M. Wt: 281.78 g/mol
InChI Key: PTIXXDSSHRLWLS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide typically involves the reaction of 4-chloroaniline with isopropylamine to form the intermediate, which is then reacted with piperazine-1-carboxylic acid under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding N-oxide derivative, while reduction could produce a dechlorinated product.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide include other piperazine derivatives, such as:

  • N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide
  • N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other piperazine derivatives. This uniqueness can be attributed to the presence of the 4-chlorophenyl and propan-2-yl groups, which may influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-11(2)17-7-9-18(10-8-17)14(19)16-13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIXXDSSHRLWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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